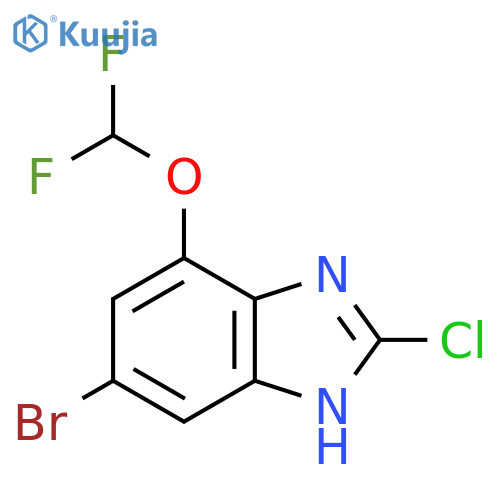

Cas no 1803898-76-1 (5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole)

5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole

-

- インチ: 1S/C8H4BrClF2N2O/c9-3-1-4-6(14-7(10)13-4)5(2-3)15-8(11)12/h1-2,8H,(H,13,14)

- InChIKey: PUHPEXAWIQUESK-UHFFFAOYSA-N

- SMILES: BrC1C=C(C2=C(C=1)NC(=N2)Cl)OC(F)F

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 2

- 複雑さ: 237

- XLogP3: 4.1

- トポロジー分子極性表面積: 37.9

5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A061006911-250mg |

5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole |

1803898-76-1 | 98% | 250mg |

$5,388.32 | 2022-04-02 | |

| Alichem | A061006911-1g |

5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole |

1803898-76-1 | 98% | 1g |

$14,728.42 | 2022-04-02 | |

| Alichem | A061006911-500mg |

5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole |

1803898-76-1 | 98% | 500mg |

$8,165.80 | 2022-04-02 |

5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole 関連文献

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

6. Book reviews

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazoleに関する追加情報

Introduction to 5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole (CAS No. 1803898-76-1)

5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its unique chemical structure and its specific CAS number CAS No. 1803898-76-1, represents a critical intermediate in the synthesis of various bioactive molecules. The presence of multiple halogen atoms and a fluoromethoxy group makes it a versatile building block for designing novel therapeutic agents.

The benzimidazole core is a well-known pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. Compounds containing this moiety have been extensively studied for their potential applications in treating various diseases, including cancer, infectious diseases, and inflammatory conditions. The specific substitution pattern in 5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole enhances its reactivity and binding affinity to biological targets, making it an invaluable tool in drug discovery.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors that target specific enzymes and receptors involved in disease pathways. The halogenated benzimidazoles, such as 5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole, have shown promise in this regard due to their ability to modulate enzyme activity and receptor binding. For instance, studies have demonstrated that benzimidazole derivatives can inhibit kinases, which are often overexpressed in cancer cells, thereby blocking tumor growth and proliferation.

The fluorine atoms in the molecule contribute to its metabolic stability and binding affinity, which are crucial factors for drug efficacy. Additionally, the bromo and chloro substituents provide handles for further chemical modifications, allowing researchers to fine-tune the properties of the compound. This flexibility has enabled the synthesis of a wide range of analogs with varying biological activities, facilitating high-throughput screening and lead optimization.

One of the most compelling aspects of 5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole is its potential application in developing antiviral agents. The benzimidazole scaffold has been identified as a key component in several antiviral drugs, including those targeting HIV and hepatitis C. Recent studies have highlighted the importance of halogenated benzimidazoles in inhibiting viral proteases and integrases, which are essential for viral replication. The unique structural features of 5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole make it a promising candidate for designing next-generation antiviral therapies.

The synthesis of 5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole involves multi-step organic reactions that require precise control over reaction conditions. The introduction of bromine and chlorine atoms at specific positions on the benzimidazole ring necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as cross-coupling reactions and palladium catalysis, have been employed to achieve these transformations efficiently.

The pharmacokinetic properties of 5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole are also of great interest. Studies have shown that compounds with similar structural features exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This makes them suitable for oral administration and potential clinical translation. Further investigation into the pharmacokinetics of this compound will provide valuable insights into optimizing dosing regimens and minimizing side effects.

In conclusion, 5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole (CAS No. 1803898-76-1) is a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel therapeutic agents targeting various diseases. Ongoing research efforts are focused on exploring its applications in oncology, virology, and other therapeutic areas. As our understanding of its biological activities continues to grow, so too will its importance in drug discovery and development.

1803898-76-1 (5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole) Related Products

- 1603384-42-4(1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane)

- 2034563-32-9(N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}furan-2-carboxamide)

- 3010-81-9(Tris(4-methoxyphenyl)methanol)

- 150281-46-2(3-(Pyrrolidin-3-yl)pyridine)

- 2227660-57-1((2S)-1-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol)

- 1871000-15-5(tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)piperidine-1-carboxylate)

- 33529-02-1(1-Decyl-1H-imidazole)

- 2227915-88-8(rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-4-methylphenol)

- 194482-41-2((R)-Desisopropyl Tolterodine)

- 1542616-96-5(ethyl 3-(2-amino-5-chlorophenyl)sulfanylpropanoate)